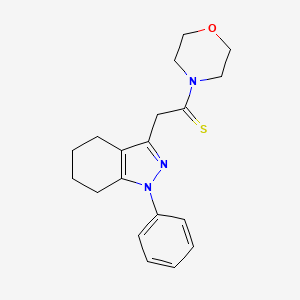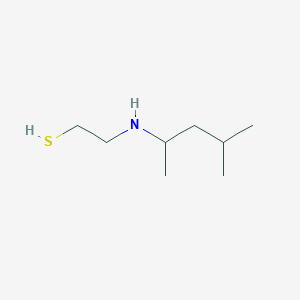
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is a thiosulfate ester, which means it contains a sulfur atom bonded to an oxygen atom and an organic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2-((1,3-Dimethylbutyl)amino)ethanol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired thiosulfate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert the thiosulfate group to thiols or sulfides.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonates, while reduction with sodium borohydride can produce thiols.
Applications De Recherche Scientifique
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as a sulfur donor in detoxification processes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate involves its ability to donate sulfur atoms. This property makes it useful in reactions that require sulfur incorporation. The compound can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity or function. The pathways involved in these interactions are often complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-(Dimethylamino)ethyl thiosulfate
- S-2-(Aminoethyl)thiosulfate
- S-2-(Ethylamino)ethyl thiosulfate
Uniqueness
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate is unique due to its specific structural features, such as the presence of the 1,3-dimethylbutyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
20640-02-2 |
|---|---|
Formule moléculaire |
C8H19NS |
Poids moléculaire |
161.31 g/mol |
Nom IUPAC |
2-(4-methylpentan-2-ylamino)ethanethiol |
InChI |
InChI=1S/C8H19NS/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3 |
Clé InChI |
ZKAJEKZZCIABLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


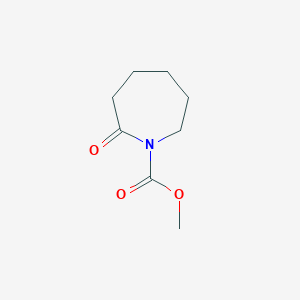

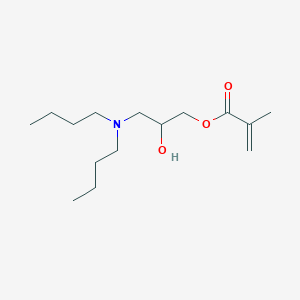
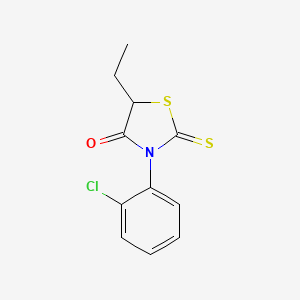
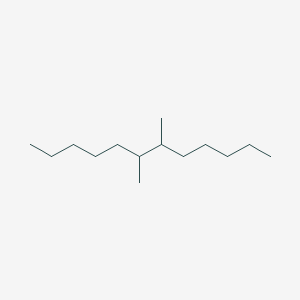
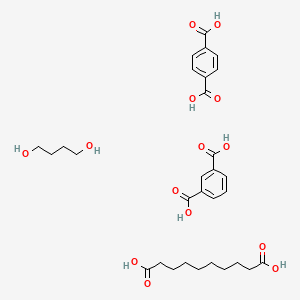
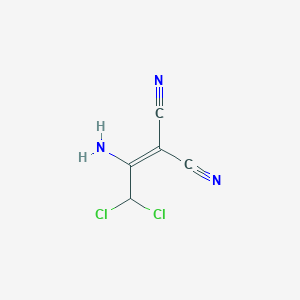

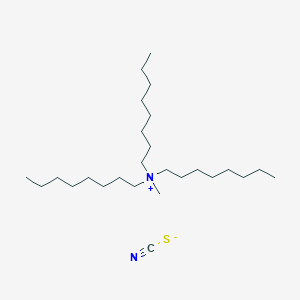

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
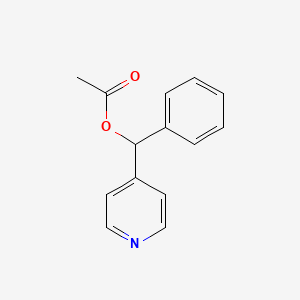
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
